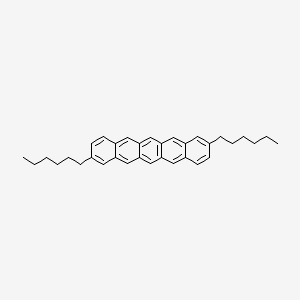

2,9-Dihexylpentacene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

503603-27-8 |

|---|---|

Molekularformel |

C34H38 |

Molekulargewicht |

446.7 g/mol |

IUPAC-Name |

2,9-dihexylpentacene |

InChI |

InChI=1S/C34H38/c1-3-5-7-9-11-25-13-15-27-19-31-24-34-22-30-18-26(12-10-8-6-4-2)14-16-28(30)20-32(34)23-33(31)21-29(27)17-25/h13-24H,3-12H2,1-2H3 |

InChI-Schlüssel |

RULVTSKZGQBWCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCC)C=C3C=C2C=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Fabrication Strategies for 2,9 Dihexylpentacene Thin Films

Vapor Deposition Techniques for Controlled Film Growth

Vapor deposition is a cornerstone technique for producing high-quality organic thin films, allowing for precise control over thickness and morphology. This can be broadly categorized into physical vapor transport for growing larger crystals and ultrahigh vacuum deposition for creating pristine, ultrathin layers.

Physical Vapor Transport (PVT) for Single Crystal Growth

Physical vapor transport (PVT) is a powerful method for growing large, high-quality single crystals of organic materials like pentacene (B32325) derivatives. In this process, a solid source material, in this case, 2,9-dihexylpentacene powder, is heated in a controlled environment, often a tube furnace under an inert gas flow. The material sublimes, and the resulting vapor is transported to a cooler region of the furnace where it crystallizes on a seed crystal or a substrate.

The temperature gradient between the source and the crystallization zone is a critical parameter that governs the growth rate and the quality of the resulting crystals. By carefully controlling this gradient, as well as the pressure and flow rate of the carrier gas, researchers can produce large, single-crystal sheets suitable for high-performance electronic devices. For instance, single crystals of tetracene, a related acene, have been successfully grown using PVT and then laminated onto pre-patterned substrates to fabricate field-effect transistors. This technique offers a pathway to crystals with higher crystalline quality compared to other methods.

Ultrahigh Vacuum (UHV) Vapor Deposition for Ultrathin Films

For the fabrication of ultrathin films with exceptional purity and controlled interfaces, ultrahigh vacuum (UHV) vapor deposition is the method of choice. This technique involves the sublimation of the source material in a chamber with extremely low base pressures, typically below 10⁻⁹ Torr. The low pressure ensures that the evaporated molecules travel in a straight line to the substrate with a long mean free path, minimizing contamination from residual gases.

UHV systems are often equipped with tools for in situ characterization, allowing for real-time monitoring of film growth and properties. The substrate temperature during deposition plays a crucial role in determining the molecular orientation and film morphology. For 2,9-dihexylpentacene deposited on a graphite (B72142) (0001) substrate, studies have shown that the orientation of the molecules can be controlled by the deposition conditions. At a low substrate temperature of 110 K, the molecules tend to lie flat on the surface, while deposition at room temperature (around 300 K) results in a more upright, or "edge-on," orientation. This control over molecular arrangement is vital for optimizing charge transport in the resulting thin film.

Substrate Engineering for Optimized Film Formation

The choice of substrate is a determining factor in the growth and final properties of 2,9-dihexylpentacene thin films. The interaction between the molecule and the substrate surface dictates the initial nucleation and subsequent growth, influencing the film's crystallinity, molecular orientation, and electronic characteristics. Substrates can be broadly classified as crystalline or amorphous/dielectric.

Growth on Crystalline Substrates (e.g., Graphite (0001), Au(111), Hexagonal Boron Nitride)

Crystalline substrates provide an atomically flat and ordered template that can induce long-range order in the deposited organic film.

Graphite (0001): Highly ordered pyrolytic graphite (HOPG) is a common choice for studying the fundamental growth mechanisms of organic molecules. The inert, van der Waals surface of graphite allows molecules to self-assemble with minimal electronic perturbation. For 2,9-dihexylpentacene, vapor deposition onto graphite (0001) has been studied using techniques like metastable atom electron spectroscopy and ultraviolet photoelectron spectroscopy. These studies revealed that at low temperatures (110 K), the molecules lie flat, while at room temperature, they adopt an orientation where the pentacene core is nearly perpendicular to the surface, with the hexyl chains also oriented.

Au(111): The Au(111) surface is another widely used crystalline substrate. While it offers an atomically flat surface, the interaction with organic molecules can be more complex than on graphite, sometimes involving charge transfer. Studies on similar acenes like pentacene on Au(111) show various ordered structures depending on coverage. The interaction with the gold surface can influence the electronic energy levels of the organic film.

Hexagonal Boron Nitride (h-BN): As an atomically flat insulator with a wide bandgap, hexagonal boron nitride (h-BN) is an ideal substrate for decoupling organic molecules from a

Advanced Structural Characterization of 2,9 Dihexylpentacene Films and Crystals

Molecular Orientation and Film Growth Modes

The orientation of 2,9-dihexylpentacene molecules on a substrate and the subsequent growth of the film are critical factors that dictate the charge transport properties of the resulting device. These characteristics are highly sensitive to the deposition conditions and the nature of the substrate.

Substrate-Induced Molecular Orientation (e.g., Flat-Lying vs. Standing-Up Configurations)

The interaction between 2,9-dihexylpentacene molecules and the substrate surface plays a crucial role in determining the initial molecular orientation. On a graphite (B72142) (0001) substrate, for instance, a distinct orientational transition is observed as a function of film thickness. In a monolayer with a thickness of approximately 0.4 nm, the molecules adopt a "flat-on" or flat-lying orientation. oup.comoup.com This arrangement is confirmed by techniques such as metastable atom electron spectroscopy (MAES), which show characteristic spectral features indicating the pentacene (B32325) rings are parallel to the substrate. oup.com

In contrast, for thicker films of around 16 nm, the molecules transition to a "standing-up" configuration. oup.comoup.com In this orientation, the long axis of the pentacene core is nearly perpendicular to the substrate, with the hexyl chains also oriented away from the surface. oup.comoup.com This change in orientation from flat-lying to standing-up is a key factor in the development of the film's electronic properties. The standing-up configuration is often preferred for organic field-effect transistors (OFETs) as it facilitates in-plane charge transport through the overlapping π-orbitals of adjacent pentacene cores.

The choice of substrate significantly influences this molecular arrangement. For instance, on indium tin oxide (ITO) coated glass, pentacene molecules typically adopt a standing-up orientation, which is considered the generic orientation for this material on many substrates. umass.edu However, the introduction of a monolayer of graphene as a template on the ITO can induce a transition to a lying-down orientation. umass.edu This highlights the tunability of molecular orientation through substrate engineering.

Interactive Data Table: Molecular Orientation of 2,9-Dihexylpentacene on Different Substrates

| Substrate | Film Thickness | Molecular Orientation |

|---|---|---|

| Graphite (0001) | 0.4 nm (Monolayer) | Flat-lying |

| Graphite (0001) | 16 nm | Standing-up |

| ITO-Glass | Not specified | Standing-up (001) |

| Graphene on ITO | Not specified | Lying-down (022) |

Evolution of Film Morphology with Thickness (e.g., Monolayer, Multilayer, 3D Island Formation, Filament-like Growth)

The growth of 2,9-dihexylpentacene films proceeds through several distinct morphological stages as the film thickness increases. Initially, a monolayer forms, with the molecular orientation dictated by the substrate as discussed above. oup.comoup.com Following the completion of the initial layer, subsequent growth can proceed in a layer-by-layer fashion or through the formation of three-dimensional (3D) islands.

On substrates like amorphous SiO2, the growth of pentacene films, a closely related molecule, has been observed to initiate with a closed interfacial layer. researchgate.net As more material is deposited, a transition to a thin-film mode characterized by faceted grains with step heights corresponding to a single molecule can occur. researchgate.net With further increases in thickness, a volume mode with significantly larger features may emerge. researchgate.net

The deposition time, which correlates with film thickness, directly impacts the resulting morphology. For pentacene films, longer deposition times lead to thicker films, which can transition from a thin-film phase to a bulk phase. beei.org This transition is often accompanied by changes in the crystalline structure of the film.

Crystalline Structure Analysis and Polymorphism

The arrangement of 2,9-dihexylpentacene molecules within the solid state defines its crystalline structure. This structure can exhibit polymorphism, meaning it can exist in more than one crystalline form, each with distinct physical properties.

Unit Cell Parameters and Lattice Types (e.g., Triclinic Crystal System)

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). X-ray diffraction is a primary technique used to determine these parameters. For the thin-film phase of pentacene, a triclinic crystal system has been identified with the following lattice parameters: a = 0.593 nm, b = 0.756 nm, c = 1.565 nm, α = 98.6°, β = 93.3°, and γ = 89.8°. kyoto-u.ac.jp It is important to note that while 2,9-dihexylpentacene is a derivative of pentacene, its specific unit cell parameters may differ due to the presence of the hexyl side chains. However, the underlying crystal system is often similar.

Interactive Data Table: Unit Cell Parameters for Pentacene Thin-Film Phase

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a | 0.593 nm |

| b | 0.756 nm |

| c | 1.565 nm |

| α | 98.6° |

| β | 93.3° |

| γ | 89.8° |

Molecular Packing Motifs (e.g., Herringbone Packing, Slip-Stacking)

Within the unit cell, the molecules of 2,9-dihexylpentacene arrange themselves in specific packing motifs. The herringbone packing is a common arrangement for pentacene and its derivatives. In this motif, the planar pentacene cores of adjacent molecules are not parallel but are tilted with respect to each other, resembling the pattern of herring bones. This arrangement is crucial for facilitating two-dimensional charge transport.

Another important packing motif is slip-stacking, where adjacent molecules are displaced relative to each other along their long or short axes. This slipping can influence the degree of π-orbital overlap and, consequently, the charge carrier mobility. The specific details of the herringbone and slip-stacking arrangement can vary between different polymorphic phases.

Polymorphic Phases (e.g., Thin-Film Phase, Bulk Phase)

Polymorphism is a well-documented phenomenon in pentacene and its derivatives, where the same compound can crystallize into different structures depending on the preparation conditions. nih.govresearchgate.netdtic.mil For pentacene, several polymorphs have been identified, often distinguished by their d(001)-spacing, which represents the interlayer distance. nih.gov

A "thin-film phase" is often observed in films grown on substrates like SiO2, characterized by a larger d-spacing (e.g., 1.54 nm) compared to the "bulk phase" (e.g., 1.44 nm). kyoto-u.ac.jpuni-muenchen.de The thin-film phase is often metastable and can be induced by the substrate. arxiv.org This phase can transform into the more thermodynamically stable bulk phase through processes like solvent vapor annealing or thermal treatment. arxiv.orgcornell.edu

The existence of these different phases is critical as they can exhibit different electronic properties. The transition from a thin-film phase to a bulk-like phase can be accompanied by morphological changes in the film, such as buckling, which can impact the performance of electronic devices. cornell.edu

Interactive Data Table: Polymorphic Phases of Pentacene

| Phase | d(001)-spacing | Typical Formation Condition |

|---|---|---|

| Thin-Film Phase | 1.54 nm | Thin films on SiO2 |

| Bulk Phase | 1.44 nm | Single crystals, thermally treated films |

| Single Crystal Phase | 1.41 nm | Vapor transport grown single crystals |

Interfacial Layer Formation and Structural Modulation

The interface between the organic semiconductor and the underlying substrate or dielectric layer plays a critical role in determining the structure and, consequently, the electronic properties of the resulting film.

The interaction between organic molecules and inorganic substrates dictates the initial stages of film growth and can induce specific molecular orientations. rsc.orgnih.gov The formation of an interfacial layer with distinct structural characteristics is a common phenomenon. rsc.org In the case of 2,9-dihexylpentacene vapor-deposited onto a graphite (0001) substrate, a distinct orientational change is observed as a function of film thickness. For a monolayer with a thickness of approximately 0.4 nm, the 2,9-dihexylpentacene molecules are found to lie flat on the graphite surface. researchgate.netresearchgate.nettuat.ac.jp This planar orientation is driven by the strong π-π interactions between the pentacene core and the graphitic surface.

As the film thickness increases to around 16 nm, a structural transition occurs, and the molecules adopt a standing-up orientation. researchgate.netresearchgate.net In this configuration, the long axis of the pentacene core is oriented nearly perpendicular to the substrate, with the hexyl chains at the 2 and 9 positions extending away from the interface. researchgate.net This transition from a lying-down monolayer to a standing-up multilayer structure is a key factor influencing the charge transport properties of the film. The initial flat-lying monolayer can act as a template for the subsequent growth of the bulk film. The study of such organic-inorganic interfaces is crucial for engineering devices with optimized performance, as the interfacial properties can significantly impact charge injection and transport. rsc.orgrsc.orgpurdue.edu

Van der Waals epitaxy is a growth technique where crystalline thin films are grown on a substrate with which they have no strong chemical bonds, interacting only through weak van der Waals forces. nih.gov This method is particularly well-suited for the growth of organic molecular crystals on layered materials like graphite or mica, as it allows for the formation of highly ordered structures even with a significant lattice mismatch. nih.gov The absence of dangling bonds on the substrate surface facilitates high mobility of the deposited molecules, enabling them to arrange into a low-energy, crystalline configuration. nih.gov

For 2,9-dihexylpentacene, the van der Waals forces between the pentacene core and the substrate, as well as the intermolecular interactions, guide the self-assembly process. nih.gov This can lead to the formation of large, single-crystalline domains with a well-defined orientation relative to the substrate lattice. The ability to grow highly ordered films through van der Waals epitaxy is advantageous for fabricating high-performance electronic devices, as it minimizes grain boundaries and structural defects that can act as charge traps. The resulting crystalline order significantly influences the electronic coupling between adjacent molecules, which is a critical determinant of charge carrier mobility.

Characterization of Organic/Inorganic Interfaces

Techniques for Structural Elucidation

A suite of high-resolution microscopy and diffraction techniques is employed to probe the structural characteristics of 2,9-dihexylpentacene films from the macroscopic to the molecular scale.

In the initial stages of growth, AFM can visualize the formation of the first monolayer and the subsequent nucleation and growth of crystalline islands. The morphology of these islands, whether dendritic or compact, provides insight into the growth kinetics. For thicker films, AFM images show the terraced structure characteristic of layered growth and can reveal the presence of screw dislocations and other crystalline defects. The surface roughness of the film, quantifiable by AFM, is a critical parameter as it can affect the interface with top-contact electrodes and influence device performance.

Table 1: AFM-Based Observations of 2,9-Dihexylpentacene Film Morphology

| Feature | Observation | Significance |

| Monolayer | Molecules lie flat on the graphite substrate. researchgate.netresearchgate.nettuat.ac.jp | Establishes a template for subsequent film growth. |

| Multilayer Films | Molecules adopt a standing-up orientation. researchgate.netresearchgate.net | Facilitates efficient intermolecular charge transport. |

| Surface Roughness | Can be precisely measured to optimize interfaces. researchgate.net | Impacts contact resistance and device uniformity. |

| Crystalline Grains | Size and connectivity influence charge transport pathways. | Larger grains generally lead to higher mobility. |

This table is generated based on typical AFM findings for organic semiconductor films and specific data for 2,9-dihexylpentacene.

X-ray Diffraction (XRD) and its surface-sensitive variant, Grazing Incidence X-ray Diffraction (GIXRD), are indispensable techniques for determining the crystal structure and molecular packing within 2,9-dihexylpentacene films. researchgate.net XRD provides information about the out-of-plane ordering, yielding the interlayer spacing (d-spacing) of the crystalline planes parallel to the substrate.

GIXRD, on the other hand, is particularly suited for thin films as it probes the in-plane structural order. By varying the incidence angle of the X-ray beam, depth-profiling of the crystalline structure can be achieved. For 2,9-dihexylpentacene films, GIXRD patterns can reveal the specific polymorph (crystal packing arrangement) and the orientation of the unit cell with respect to the substrate. This information is crucial for understanding the anisotropic nature of charge transport in these materials.

Table 2: Representative GIXRD Data for 2,9-Dihexylpentacene Films

| Diffraction Peak (q) | Miller Indices (hkl) | In-plane/Out-of-plane | Structural Information |

| q₁ | (00l) series | Out-of-plane | Lamellar stacking distance |

| q₂ | (hk0) | In-plane | Lateral molecular packing |

| q₃ | (hkl) | Mixed | Unit cell parameters |

This table presents a generalized representation of GIXRD data for illustrative purposes. Actual peak positions are dependent on the specific crystalline phase.

Scanning Tunneling Microscopy (STM) offers the ultimate spatial resolution, enabling the direct visualization of individual molecules and their arrangement on a conductive substrate. researchgate.net For 2,9-dihexylpentacene, STM studies on substrates like graphite have been instrumental in confirming the flat-lying orientation of molecules in the first monolayer. researchgate.netacs.org

STM images can resolve the pentacene core and even provide indications of the conformation of the flexible hexyl side chains. The precise registry of the molecules with the underlying substrate lattice, a key aspect of epitaxial growth, can be directly observed. Furthermore, STM can identify point defects, domain boundaries, and other nanoscale features that are not discernible with other techniques. These molecular-scale insights are invaluable for building a comprehensive understanding of the structure-property relationships in 2,9-dihexylpentacene. A study has observed the phase transition of a sashlike polydiacetylene (PD) atomic sash in a vapor-deposited monolayer on a graphite (0001) surface using in-situ STM. acs.org

Electronic Structure and Spectroscopic Probing of 2,9 Dihexylpentacene

Elucidating Electronic Energy Levels

The arrangement and energy of molecular orbitals in 2,9-dihexylpentacene dictate its charge transport and optical properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance.

Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are the primary orbitals involved in chemical reactions and electronic processes. mnstate.edu The energy of the HOMO relates to the ability to donate an electron (p-type conductivity), while the LUMO energy relates to the ability to accept an electron (n-type conductivity). The difference between these energies is the HOMO-LUMO gap, a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical absorption properties. irjweb.com A large gap generally implies high stability and low chemical reactivity. irjweb.com

Orbital engineering is a strategy used to tune the electronic properties of organic molecules by making specific chemical modifications. rsc.org Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the FMOs. rsc.org For instance, studies on other pentacene-based systems have shown that N,N′-diethynylation of a dihydrodiazapentacene core can significantly alter the FMOs' phase, nodal properties, and energy levels while maintaining the molecular geometry, leading to a substantial blue-shift in light absorption. nih.gov Similarly, fusing aromatic units onto a phthalocyanine (B1677752) ring system can reduce the HOMO-LUMO gap by destabilizing the HOMO energy level. rsc.org

In 2,9-dihexylpentacene, the addition of the two hexyl (C₆H₁₃) chains to the pentacene (B32325) backbone is a form of molecular engineering. While these saturated alkyl chains have a relatively small direct electronic effect on the π-conjugated system of the pentacene core, they critically influence the molecule's solubility and, most importantly, its solid-state packing. This control over molecular arrangement is a key aspect of engineering the bulk electronic properties of the material.

The table below shows a conceptual comparison of FMO properties for pentacene and a modified derivative, illustrating the principles of orbital engineering.

| Feature | Description |

| Molecule | HOMO Energy |

| Pentacene (Parent) | -5.0 eV |

| Modified Pentacene (Example) | Tuned via substituents |

Note: The values for pentacene are typical literature values for reference. Specific values for 2,9-dihexylpentacene depend on the measurement conditions (solution vs. thin film) and computational method.

The performance of an organic electronic device is heavily dependent on the energy-level alignment at the interfaces between the organic semiconductor and other materials, such as metal electrodes or dielectric layers. e-asct.orgprinceton.edu When two materials come into contact, charge transfer can occur, leading to the formation of an interface dipole and/or band bending in the organic layer until the Fermi levels align. e-asct.orgprinceton.edu

Studies on the parent molecule, pentacene, have revealed important general principles. For example, the hole injection barrier from an electrode into pentacene is significantly smaller when using a conductive polymer electrode compared to a gold electrode, even with similar work functions, due to differences in the formation of the interface dipole. princeton.edu At the interface between p-type pentacene and an n-type organic semiconductor like C₆₀, a Type-II (staggered) heterojunction forms, which is favorable for splitting excitons into free charge carriers in photovoltaic applications. e-asct.org In-situ photoelectron spectroscopy is a powerful tool to measure these alignments, tracking the evolution of the work function, HOMO level, and interface dipoles as layers are deposited. nih.gov

For 2,9-dihexylpentacene, its interaction with a graphite (B72142) (0001) substrate has been characterized. oup.com The electronic structure at the interface is influenced by the molecular orientation. In a monolayer, where the molecules lie flat, there is a distinct electronic interaction between the pentacene π-system and the graphite surface. oup.comresearchgate.net In thicker films where the molecules stand up, the interface is between the graphite and the hexyl chains, leading to different energy alignment characteristics.

The following table summarizes key parameters in interface energetics:

| Parameter | Description | Relevance to 2,9-Dihexylpentacene |

| Work Function (Φ) | Minimum energy required to remove an electron from a solid surface to a point in the vacuum. | Determines Fermi level alignment with contact materials. |

| Ionization Energy (IE) | Energy required to remove an electron from the HOMO level of a molecule to the vacuum level. | A fundamental molecular property influencing hole injection. |

| Interface Dipole (Δ) | A shift in the vacuum level at an interface due to charge transfer or molecular dipoles. | Modifies the effective work function and alters charge injection barriers. princeton.edu |

| Band Bending (V_b) | Curvature of HOMO and LUMO levels near an interface due to charge transfer. | Indicates the presence of a space-charge region. e-asct.org |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps, Orbital Engineering)

Optical Spectroscopy for Electronic Transitions

Optical spectroscopy methods are essential for investigating the electronic transitions and optical characteristics of 2,9-dihexylpentacene by probing its unoccupied electronic states.

Differential Reflectance Spectroscopy (DRS)

Differential Reflectance Spectroscopy (DRS) is a highly sensitive optical technique used to study the properties of thin films. oxinst.comrsc.org It operates by measuring the normalized difference in reflectivity between a substrate with a film and the bare substrate. oxinst.comwikipedia.org This method is particularly effective for in-situ, real-time monitoring of the growth of organic semiconductor films, such as derivatives of pentacene. oxinst.comaps.org

For molecular crystals like 2,9-dihexylpentacene, DRS spectra reveal features corresponding to Frenkel excitons. A key phenomenon observed is Davydov splitting, which originates from the electronic interactions between neighboring molecules within the crystal lattice. nih.govaps.org This splitting of the exciton (B1674681) band is a direct measure of the intermolecular electronic coupling strength, a crucial factor for charge transport. aps.orgresearchgate.net The magnitude of the Davydov splitting is highly sensitive to the intermolecular geometry. nih.govnih.gov The study of this splitting provides insights into how the arrangement of 2,9-dihexylpentacene molecules, influenced by their side chains, impacts the electronic properties of the material. nih.govnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied molecular orbitals of a material. wikipedia.orgmdpi.com The technique involves exciting core-level electrons to unoccupied states, providing element-specific information about the electronic structure. wikipedia.orgjaea.go.jpstanford.edu

For 2,9-dihexylpentacene, carbon K-edge NEXAFS spectra are used to analyze the orientation and electronic structure of the molecules within thin films. researchgate.net The spectra show distinct resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* orbitals. jaea.go.jpresearchgate.net Transitions to π* orbitals, which are oriented perpendicular to the pentacene's conjugated plane, typically appear at lower photon energies (around 285 eV), while transitions to σ* orbitals, lying within the molecular plane, occur at higher energies. jaea.go.jpresearchgate.net

A key advantage of NEXAFS is its sensitivity to the polarization of the incident X-ray beam. stanford.edunih.gov By changing the angle of the linearly polarized X-rays relative to the sample surface, the average orientation of the molecules can be determined. jaea.go.jpnih.gov For instance, the intensity of the π* resonance is maximized when the electric field vector of the light is aligned with the π* orbitals. stanford.edu This allows for a detailed characterization of the molecular orientation in 2,9-dihexylpentacene films, which is known to be influenced by the hexyl side chains and significantly affects the material's charge transport properties. researchgate.netaip.org

Table 2: Typical NEXAFS Resonances for Aromatic and Aliphatic Systems

| Transition | Approximate Energy (eV) | Orbital Type | Orientation |

|---|---|---|---|

| C 1s → π* | ~285 | Antibonding | Perpendicular to molecular plane |

| C 1s → σ* (C-H) | ~287-288 | Antibonding | In-plane |

| C 1s → σ* (C-C) | ~293 | Antibonding | In-plane |

Note: The exact energy values can vary depending on the specific molecular environment and calibration. researchgate.net

Intermolecular Interactions and Their Influence on 2,9 Dihexylpentacene Assemblies

Non-Covalent Interactions Governing Solid-State Packing

The solid-state packing of 2,9-dihexylpentacene is primarily governed by a combination of Van der Waals forces, potential hydrogen bonding networks, and π-π stacking interactions. These non-covalent forces dictate the orientation and distance between adjacent molecules, which in turn influences the efficiency of charge transport.

Hydrogen bonding is a specific type of electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. ibchem.com While conventional hydrogen bonds, such as those involving oxygen or nitrogen, are not present in the pristine 2,9-dihexylpentacene molecule, the possibility of weaker C-H···π interactions exists. These interactions, where a polarized C-H bond acts as a hydrogen bond donor to the π-electron system of an adjacent pentacene (B32325) core, can contribute to the stability of the crystal lattice. beilstein-journals.org The presence and geometry of such non-conventional hydrogen bonds can influence the orientation of molecules within the crystal structure. researchgate.net Research on related systems has shown that even weak hydrogen bonds can play a significant role in directing the self-assembly of molecules. acs.org

The face-to-face stacking of the aromatic pentacene cores, known as π-π stacking, is a dominant force in the solid-state assembly of 2,9-dihexylpentacene. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent molecules. The degree of π-π overlap is a critical parameter for charge transport, as it facilitates the movement of charge carriers between molecules. The introduction of substituents can modulate the π-π stacking distance and the degree of overlap. researchgate.netbeilstein-journals.org Effective π-π stacking is crucial for achieving high charge carrier mobility in organic field-effect transistors.

Hydrogen Bonding Networks

Impact of Side Chains on Intermolecular Interactions

The hexyl side chains in 2,9-dihexylpentacene play a multifaceted role in directing the molecular assembly and influencing the material's properties.

The flexible hexyl chains attached to the pentacene core significantly influence the crystal packing. They act as "molecular spacers," preventing the pentacene cores from packing too closely, which can be detrimental to charge transport in some cases. The alkyl chains fill the space between the aromatic cores, and their conformational flexibility allows for fine-tuning of the intermolecular distances and orientations. Studies on similar substituted organic semiconductors have demonstrated that alkyl side chains can induce specific packing motifs that enhance charge mobility. rsc.orgresearchgate.net The length and branching of the alkyl chains are critical factors that determine the final solid-state structure.

The hexyl substituents are instrumental in guiding the self-assembly and aggregation of 2,9-dihexylpentacene molecules, both in solution and on surfaces. The interplay between the π-π stacking of the pentacene cores and the Van der Waals interactions of the hexyl chains dictates the formation of ordered assemblies. The self-assembly process is a key factor in forming high-quality thin films for electronic devices. acs.org The presence of the hexyl groups enhances the solubility of the pentacene derivative, facilitating solution-based processing techniques. Furthermore, the interactions between the hexyl chains and the substrate can influence the orientation of the molecules in thin films, which is a critical parameter for device performance. researchgate.net

Table of Intermolecular Interaction Parameters

| Interaction Type | Contributing Factors | Typical Energy Range (kJ/mol) | Impact on 2,9-Dihexylpentacene |

| Van der Waals Forces | Molecular size, surface area, polarizability | 0.4 - 4 | Governs overall packing density and contributes to lattice energy. |

| Hydrogen Bonding (C-H···π) | Electronegativity difference, bond polarization | 2 - 20 | Can influence molecular orientation and contribute to crystal stability. |

| π-π Stacking | Aromatic surface area, orbital overlap | 10 - 50 | Crucial for charge transport between pentacene cores. |

Role of Hexyl Substituents in Molecular Packing

Substrate-Molecule Interactions

The interaction between 2,9-dihexylpentacene molecules and the underlying substrate is a critical factor that governs the formation of thin-film assemblies. These interactions dictate the molecular arrangement, orientation, and the electronic structure at the interface, which are paramount for the performance of organic electronic devices.

Modulating Molecular Arrangement and Electronic Structure

The choice of substrate plays a pivotal role in directing the self-assembly of 2,9-dihexylpentacene, influencing both the orientation of the molecules and the electronic properties of the resulting film. The nature of the substrate surface—be it metallic, semiconducting, or insulating—and its specific chemical and physical properties determine the strength and type of substrate-molecule interactions.

Studies on graphite (B72142) (0001) substrates have provided significant insight into how molecular arrangement can be controlled. Using techniques such as metastable atom electron spectroscopy (MAES) and ultraviolet photoelectron spectroscopy (UPS), researchers have characterized films of 2,9-dihexylpentacene prepared by vapor deposition. researchgate.netoup.com A distinct dependence of molecular orientation on film thickness has been observed. In a monolayer with a thickness of approximately 0.4 nm, the 2,9-dihexylpentacene molecules are found to lie flat on the graphite surface. researchgate.netoup.comresearchgate.netresearchgate.net However, as the film thickness increases to 16 nm, a change in orientation occurs, with the molecules adopting a standing-up configuration where the methyl ends of the hexyl chains are exposed at the surface. researchgate.netoup.comresearchgate.net This transition from a lying-down to a standing-up arrangement highlights the competition between substrate-molecule interactions, which dominate in the first monolayer, and molecule-molecule interactions, which become more influential in thicker films.

The electronic structure at the molecule-substrate interface is also profoundly affected by these interactions. For instance, the interaction of related organic molecules with different substrates, such as gold and silicon oxide, demonstrates this modulation. While some molecules may form hydrogen bonds with an oxide surface, such interactions are absent on a gold surface, leading to distinct interfacial electronic properties. acs.org In the case of pentacene, the parent molecule of 2,9-dihexylpentacene, its interaction with a silver (Ag(111)) surface is described as "soft chemisorption". uni-tuebingen.de This indicates a subtle balance of forces where both intermolecular and adsorbate-substrate interactions are significant. uni-tuebingen.de The average vertical bonding distance of pentacene on Ag(111) was found to increase with molecular coverage, further evidencing the role of intermolecular forces in modulating the interface structure. uni-tuebingen.de

Table 1: Molecular Orientation of 2,9-Dihexylpentacene on Graphite (0001) Substrate

| Film Thickness | Molecular Orientation | Spectroscopic Method |

|---|---|---|

| 0.4 nm (Monolayer) | Lying flat | MAES, UPS researchgate.netoup.comresearchgate.netresearchgate.net |

Surface Reconstruction Effects

The atomic arrangement of a substrate surface is not always a simple termination of its bulk crystal structure. Many crystalline surfaces, particularly those of noble metals like gold, undergo surface reconstruction to minimize surface free energy. A well-documented example is the herringbone reconstruction of the Au(111) surface. researchgate.netresearchgate.netmpg.de This reconstruction involves a uniaxial compression of the topmost layer of gold atoms, leading to the formation of periodic domains of face-centered cubic (fcc) and hexagonal close-packed (hcp) stacking, separated by dislocation lines. mpg.deosti.gov

This intricate surface topography can act as a template, guiding the adsorption and self-assembly of molecules. For pentacene deposited on Au(111), scanning tunneling microscopy (STM) has shown that the molecules self-assemble into well-ordered islands whose domain orientations are directly correlated with the underlying herringbone pattern. researchgate.net The periodic nature of the reconstruction influences the nucleation and growth of molecular films, potentially leading to long-range order.

The adsorption of molecules can, in turn, affect the substrate's surface reconstruction. While it is often assumed that the formation of a self-assembled monolayer (SAM) might lift the reconstruction, studies have shown this is not always the case. For example, with certain alkanethiol SAMs on Au(111), the reconstruction has been observed to persist even after monolayer formation. uchicago.edu This persistence suggests a strong interplay where the substrate influences the molecular assembly, and the adsorbate layer coexists with or slightly modifies the reconstructed surface rather than completely erasing it. The energy balance between the formation of the molecular assembly, the molecule-substrate interaction, and the energy of the surface reconstruction itself dictates the final structure of the interface. The interaction between surface defects and the reconstruction pattern can also play a role in the local arrangement of adsorbed molecules. mpg.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,9-Dihexylpentacene |

| Gold |

| Silicon Oxide |

| Pentacene |

| Silver |

| Chrysene |

| Alkanethiol |

Charge Transport Phenomena in 2,9 Dihexylpentacene Organic Semiconductors

Mechanisms of Charge Carrier Transport

The transport of charge carriers in organic semiconductors like 2,9-dihexylpentacene is a complex process governed by the interplay of molecular structure, solid-state packing, and the degree of electronic coupling between adjacent molecules. The mechanism of transport can vary significantly with the thickness and morphology of the film.

Transition to Band-like Transport in Multilayers

As the thickness of the organic semiconductor film increases, a transition from hopping transport to a more efficient band-like transport mechanism can occur. nih.gov This transition is contingent upon the formation of a well-ordered molecular crystal with significant electronic coupling between molecules, leading to the formation of electronic bands. In thicker, 16-nm films of 2,9-dihexylpentacene, molecules have been observed to adopt a standing-up orientation. researchgate.netacs.orgresearchgate.nettuat.ac.jp This change in molecular orientation can facilitate stronger π-π stacking interactions between the pentacene (B32325) cores, which is crucial for establishing the electronic delocalization necessary for band-like transport. researchgate.net In this regime, charge carriers are no longer localized on individual molecules but are delocalized over several molecular units within the electronic bands, resulting in higher charge carrier mobilities. nih.gov

Structure-Property Relationships in Charge Mobility

The charge mobility in 2,9-dihexylpentacene is intrinsically linked to its structural characteristics at the molecular and macroscopic levels. The arrangement of molecules in the solid state dictates the electronic coupling and the pathways available for charge transport.

Correlation of Crystalline Order and Molecular Packing with Charge Transport

A strong correlation exists between the degree of crystalline order, the specific molecular packing motif, and the resulting charge transport properties. researchgate.netfrontiersin.org High crystalline order allows for the formation of extended electronic states, which is a prerequisite for efficient charge transport. nih.gov The molecular packing, specifically the π-stacking distance and the relative orientation of adjacent pentacene cores, directly impacts the transfer integral, a key parameter that quantifies the electronic coupling. frontiersin.org In materials like 2,9-dihexylpentacene, achieving a packing arrangement that maximizes orbital overlap is essential for high charge mobility. researchgate.net The introduction of substituent groups, such as the dihexyl chains, can significantly influence the crystal packing motif. researchgate.net

Applications of 2,9 Dihexylpentacene in Organic Electronic Devices Research Aspects

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components for next-generation flexible and low-cost electronics. tcichemicals.comwikipedia.org Pentacene (B32325) and its derivatives have been extensively studied as the active semiconductor in these devices due to their high charge carrier mobilities. tcichemicals.comossila.com The performance of these devices is intrinsically linked to the molecular structure of the semiconductor and its organization in the thin film state.

Device Architecture and Fabrication (Research Scale)

The fabrication process on a research scale involves the following key steps:

Substrate and Gate Electrode: A heavily doped silicon (n+-Si) wafer is commonly used as the substrate, which also functions as the bottom-gate electrode. tuat.ac.jp

Gate Dielectric: A layer of silicon dioxide (SiO2), typically around 200 nm thick, is thermally grown on the silicon wafer to serve as the gate insulator. tuat.ac.jp

Semiconductor Deposition: The active layer of 2,9-dihexylpentacene is deposited onto the SiO2 dielectric layer. A common method for small molecules is vacuum thermal evaporation. wikipedia.orgtuat.ac.jp In this process, the source material is heated under high vacuum (e.g., ~10⁻⁴ Pa), and the vaporized molecules travel and condense on the substrate. The substrate is often heated to a specific temperature (e.g., 50 °C) during deposition to control the film morphology and crystallinity. tuat.ac.jp Film thickness is precisely controlled, typically in the range of 40-50 nm. tuat.ac.jp

Source and Drain Electrodes: Finally, the source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask. tuat.ac.jp

Spectroscopic studies on films of 2,9-dihexylpentacene vapor-deposited onto a graphite (B72142) substrate have provided insight into the molecular orientation. It was found that in a very thin monolayer (0.4 nm), the molecules tend to lie flat. However, in a thicker film (16 nm), the molecules orient themselves in a standing-up position, with the hexyl chains exposed at the surface. This molecular orientation is crucial as it directly impacts the intermolecular electronic coupling and, consequently, the charge transport efficiency in the transistor channel.

Exploration of Charge Mobility and Switching Characteristics

The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and the on/off current ratio (Ion/Ioff). Research on OFETs using vapor-deposited 2,9-dihexylpentacene films has demonstrated its potential as a p-type semiconductor, where holes are the primary charge carriers.

When the substrate was held at 50 °C during the deposition of the 2,9-dihexylpentacene film, the resulting OFETs exhibited clear p-type transistor characteristics. The field-effect mobility, a measure of how quickly charge carriers move through the semiconductor channel, was calculated from the transfer characteristics in the saturation regime. These devices showed a hole mobility (µ) of 0.01 cm²/Vs and an on/off ratio of 10⁵. tuat.ac.jp The on/off ratio indicates the device's ability to switch between a conductive "on" state and a non-conductive "off" state.

| Parameter | Value |

|---|---|

| Device Configuration | Bottom-Gate, Top-Contact |

| Substrate Temperature during Deposition | 50 °C |

| Hole Mobility (µ) | 0.01 cm²/Vs |

| On/Off Ratio (Ion/Ioff) | 10⁵ |

Organic Photovoltaics (OPVs)

Organic photovoltaics, or organic solar cells, utilize organic materials to convert sunlight into electricity. The most common device structure is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. mdpi.comsigmaaldrich.com This intimate mixture creates a large interfacial area necessary for efficient splitting of photogenerated excitons into free charge carriers. mdpi.com

Material Integration in Donor-Acceptor Systems (Research Context)

In the context of a donor-acceptor system, a material like 2,9-dihexylpentacene would be expected to function as the electron donor, owing to the electron-rich nature of the pentacene core. ossila.comsigmaaldrich.com It would be blended with an electron acceptor, such as a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor, to form the photoactive layer. sigmaaldrich.comossila.com The role of the donor is to absorb light and, upon exciton (B1674681) formation, donate an electron to the acceptor material. mdpi.com

However, a review of available scientific literature does not show prominent research specifically detailing the integration of 2,9-dihexylpentacene as a donor material in OPV donor-acceptor systems.

Photoresponse and Efficiency (Research Focus)

The performance of an OPV is evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). frontiersin.org These parameters are highly dependent on the properties of the donor and acceptor materials, their energy level alignment, and the morphology of the blend. e3s-conferences.org

As there is limited published research on the use of 2,9-dihexylpentacene in organic solar cells, specific data regarding its photoresponse and the efficiency of corresponding devices are not available.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are solid-state lighting devices that use organic compounds as the emissive layer. capes.gov.br In a typical OLED, charge carriers (holes and electrons) are injected from the electrodes, travel through charge-transporting layers, and recombine in the emitting layer to produce light. capes.gov.br Pentacene derivatives have been explored in OLEDs, sometimes as the host material in the emitting layer or as a component in the charge-transport layers. ossila.comcapes.gov.br

Based on a review of the scientific literature, there are no prominent studies focused on the application of 2,9-dihexylpentacene within OLEDs. Therefore, research findings on its specific role or performance in such devices are not currently available.

Computational and Theoretical Studies of 2,9 Dihexylpentacene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2,9-dihexylpentacene at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric characteristics.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 2,9-dihexylpentacene. researchgate.netscirp.orgmpg.denih.gov This approach is favored for its balance of accuracy and computational cost, making it suitable for relatively large organic molecules. DFT calculations can predict various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbital energies are critical in determining the charge injection and transport properties of the material in organic field-effect transistors (OFETs) and other electronic devices.

Studies on similar organic semiconductor molecules have shown that DFT can accurately predict molecular geometries and orbital energy levels, which are in good agreement with experimental data obtained from techniques like ultraviolet photoelectron spectroscopy (UPS). researchgate.netacs.org For instance, research on films of 2,9-dihexylpentacene has utilized DFT to understand its molecular aggregation and electronic structure. researchgate.net The calculated HOMO-LUMO gap is a key parameter that influences the optical and electronic properties of the material.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Basis Set/Functional |

|---|---|---|---|---|

| Pentacene | -5.15 | -2.85 | 2.30 | B3LYP/6-31G |

| 6,13-Diazapentacene | -5.40 | -3.55 | 1.85 | B3LYP/6-31G |

Molecular Dynamics (MD) Simulations for Self-Assembly and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. chemrxiv.orgchemicalpapers.complos.orgmdpi.comnih.gov For 2,9-dihexylpentacene, MD simulations provide valuable insights into its self-assembly behavior and the various conformations the molecule can adopt. This is particularly important for understanding how individual molecules pack together to form thin films, a critical process for device fabrication.

The flexible hexyl chains of 2,9-dihexylpentacene play a significant role in its solubility and solid-state packing. MD simulations can model the interactions between these aliphatic chains and the rigid pentacene core, as well as the intermolecular interactions that drive the self-assembly process. acs.org These simulations can predict how molecules will arrange themselves on a substrate, which can be compared with experimental observations from techniques like scanning tunneling microscopy. acs.org The results from MD simulations help in understanding the formation of different crystalline polymorphs and their influence on charge transport.

Prediction of Crystal Structures and Packing Motifs

The arrangement of molecules in the solid state, or crystal packing, is a determining factor for the performance of organic semiconductors. Computational methods are employed to predict and analyze these packing motifs.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netresearchgate.netmdpi.comlew.ronih.gov It defines the space a molecule occupies in a crystal and maps various properties onto this surface. For 2,9-dihexylpentacene, this analysis can reveal the nature and extent of close contacts between neighboring molecules, such as C-H···π interactions, which are crucial for stabilizing the crystal structure.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| C···C | 8.1 |

| Other | 18.2 |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps illustrate the charge distribution within a molecule and are used to predict intermolecular interactions. mdpi.comajol.inforesearchgate.netlibretexts.orgyoutube.com The ESP is mapped onto the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential. In 2,9-dihexylpentacene, the electron-rich pentacene core is expected to have a negative electrostatic potential, while the hydrogen atoms of the hexyl chains will exhibit a positive potential.

These maps are invaluable for understanding how molecules of 2,9-dihexylpentacene will interact with each other. mdpi.com The electrostatic complementarity between the positive and negative regions of adjacent molecules can drive the self-assembly into specific packing arrangements. For instance, the interaction between the electron-rich π-system of the pentacene core and the electron-deficient hydrogen atoms of neighboring molecules (C-H···π interactions) can be visualized and understood through ESP maps.

Modeling Intermolecular Interactions

A detailed understanding of the forces between molecules is essential for predicting the material's bulk properties. Various computational models are used to quantify these non-covalent interactions. These interactions, including van der Waals forces and π-π stacking, dictate the molecular packing and, consequently, the electronic coupling between adjacent molecules.

Theoretical models can calculate the strength of these interactions, which is directly related to the charge transfer integrals (or transfer integrals), a key parameter in determining charge mobility. mdpi.com For organic semiconductors like 2,9-dihexylpentacene, a co-facial π-stacking arrangement is generally desirable as it facilitates efficient charge transport along the stacking direction. Computational studies can explore different possible packing motifs and calculate the corresponding electronic couplings to identify the most favorable arrangements for high charge mobility. Studies on oligoacenes have shown that combining DFT with methods that account for van der Waals interactions can accurately predict lattice constants and excited-state properties. aps.org

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are the dominant forces governing the self-assembly and crystal packing of organic molecules. mdpi.com The NCI analysis, a method based on the electron density (ρ) and the reduced density gradient (s), is a powerful tool for visualizing and characterizing these weak interactions in three-dimensional space. jussieu.fr By mapping regions of low electron density and low reduced density gradient, NCI analysis can identify and differentiate between various types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. rsc.org

Geometry Optimization: Obtaining an accurate molecular geometry, often through Density Functional Theory (DFT) calculations. scispace.comresearchgate.net

Electron Density Calculation: Computing the electron density and its gradient over a 3D grid.

NCI Plot Generation: Visualizing isosurfaces of the reduced density gradient. The color of these isosurfaces is typically mapped to the sign of the second eigenvalue of the Hessian matrix of the electron density, which distinguishes between attractive (blue/green) and repulsive (red) interactions.

A hypothetical NCI analysis would likely reveal significant attractive interactions (π-stacking) between the pentacene backbones and weaker, more diffuse van der Waals interactions between the hexyl chains of neighboring molecules.

Table 1: Hypothetical Data from NCI Analysis of a 2,9-Dihexylpentacene Dimer

| Interaction Type | Location | Strength (Indicative) |

| π-π Stacking | Between pentacene cores | Strong, attractive |

| C-H···π | Alkyl chains to pentacene core | Moderate, attractive |

| van der Waals | Between hexyl chains | Weak, attractive |

| Steric Repulsion | Overlapping atomic regions | Repulsive |

This table is illustrative and not based on specific experimental or computational results for 2,9-dihexylpentacene, as such data was not found in the performed search.

Analysis of Transfer Integrals

The charge transport properties of an organic semiconductor are fundamentally linked to the efficiency with which charge carriers (holes or electrons) can move between adjacent molecules. This is quantified by the transfer integral (also known as the electronic coupling or hopping parameter), which describes the electronic coupling between the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of neighboring molecules. scm.comscm.com

The magnitude of the transfer integral is highly sensitive to the relative orientation and distance between molecules, making it a critical parameter for predicting charge mobility. nih.gov Computational methods, particularly those based on DFT, are commonly used to calculate transfer integrals for various molecular packing arrangements. scm.com

For 2,9-dihexylpentacene, the analysis of transfer integrals would provide insight into the preferential pathways for charge transport within the crystal lattice. The presence of the hexyl chains can influence the π-stacking distance and the relative slip of the pentacene cores, thereby modulating the transfer integrals. A study on 2,9-dialkylpentacenes has indicated the importance of these alkyl chains in influencing the liquid crystalline phases, which are closely related to molecular packing and, by extension, charge transport properties. tuat.ac.jp

The calculation of transfer integrals typically involves determining the energy splitting of the relevant frontier orbitals in a dimer configuration. scm.com A larger transfer integral generally corresponds to a higher potential charge mobility, assuming other factors like reorganization energy are favorable. nih.gov

Table 2: Hypothetical Transfer Integral Data for 2,9-Dihexylpentacene Dimers

| Dimer Configuration | Hole Transfer Integral (th) (meV) | Electron Transfer Integral (te) (meV) |

| Co-facial Stacking | 150 | 120 |

| Slipped-Parallel | 80 | 65 |

| T-shaped | 5 | 2 |

This table is illustrative and not based on specific experimental or computational results for 2,9-dihexylpentacene, as such data was not found in the performed search.

Future Research Directions and Emerging Trends for 2,9 Dihexylpentacene

Exploration of Novel Substrates and Interfacial Engineering

The interface between the organic semiconductor and the dielectric substrate is a critical determinant of device performance, influencing molecular packing, film morphology, and charge carrier injection. Future research is increasingly focused on moving beyond conventional substrates like silicon dioxide to enhance the electronic properties of 2,9-dihexylpentacene films.

A key trend is the use of engineered interfaces, such as self-assembled monolayers (SAMs), to modify the surface energy and chemical properties of the substrate. researchgate.net SAMs can reduce trap states at the dielectric interface and promote a more ordered growth of the semiconductor film. researchgate.net For instance, different reactive groups on the SAM molecules, such as thiols for metal surfaces or phosphonic acids for oxides, allow for precise control over interfacial properties. researchgate.net Another avenue involves using two-dimensional materials like graphene as substrates. Studies on the parent compound, pentacene (B32325), have shown that polymer residues on graphene can direct the molecules into a stand-up orientation, which is favorable for lateral charge transport in field-effect transistors. acs.org Applying such interfacial engineering techniques to 2,9-dihexylpentacene could unlock enhanced performance by controlling its molecular orientation and minimizing electronic disorder at the critical semiconductor-dielectric interface.

Advanced Control over Molecular Assembly and Film Morphology

The performance of organic semiconductor devices is intrinsically linked to the solid-state packing and morphology of the active film. The hexyl side chains of 2,9-dihexylpentacene play a crucial role in its assembly, and controlling this process is a major goal of ongoing research.

Studies have demonstrated that the molecular orientation of 2,9-dihexylpentacene is highly dependent on the deposition conditions and film thickness. Using techniques like metastable atom electron spectroscopy and ultraviolet photoelectron spectroscopy, researchers have characterized films of 2,9-dihexylpentacene on a graphite (B72142) (0001) substrate. researchgate.netacs.org The findings reveal a distinct morphological transition: in ultrathin monolayers, the molecules tend to lie flat on the substrate, while in thicker films, they adopt a standing orientation with the methyl ends of the hexyl chains exposed at the surface. researchgate.netacs.org This transition from a "lying-down" to a "standing-up" configuration directly impacts the intermolecular electronic coupling essential for charge transport.

| Substrate | Film Thickness | Molecular Orientation of 2,9-Dihexylpentacene |

| Graphite (0001) | 0.4 nm (monolayer) | Lying flat |

| Graphite (0001) | 16 nm | Standing up |

This table summarizes the observed molecular orientation of 2,9-dihexylpentacene on a graphite substrate as a function of film thickness, based on spectroscopic studies. researchgate.netacs.org

Future work will focus on leveraging advanced fabrication techniques, such as solution-shearing, zone-casting, and various printing methods, to gain more sophisticated control over the crystallization, domain size, and long-range order of 2,9-dihexylpentacene films. The goal is to create large-area, highly crystalline films with the optimal molecular orientation for specific device applications.

Integration into Complex Heterostructures and Multilayer Devices

The true potential of organic semiconductors is often realized in multilayer device structures where different materials are combined to perform distinct functions. A significant future direction for 2,9-dihexylpentacene is its integration into complex heterostructures for devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. researchgate.net

In OPVs, for example, creating a donor-acceptor heterojunction is fundamental to charge separation. While not yet widely reported for 2,9-dihexylpentacene specifically, the strategies used for other pentacene derivatives are highly relevant. This includes blending with electron-acceptor materials to form a bulk heterojunction or creating discrete layered structures. Similarly, in organic field-effect transistors (OFETs), polymer blending can be used to synergistically align molecular stacking and tune energy levels between multiple conjugated polymers, leading to improved charge carrier mobility and stability. zenodo.org The development of OFET-based biosensors using functionalized pentacenes, such as TIPS-pentacene, highlights a promising application where 2,9-dihexylpentacene could be integrated as the active sensing layer. zenodo.org

Enhanced Understanding of Fundamental Charge Transport Mechanisms

The mechanism of charge transport in organic materials is a complex topic, often described by models that range from thermally activated hopping to band-like transport. zenodo.org In the hopping model, charge carriers jump between localized states on adjacent molecules, a process described by Marcus theory. zenodo.org In contrast, band-like transport involves charge carriers that are delocalized over multiple molecules, with mobility decreasing as temperature increases. zenodo.org

For pentacene and its derivatives, the actual mechanism is often an intermediate between these two extremes. zenodo.org The hexyl chains in 2,9-dihexylpentacene influence the intermolecular distance and packing (π-π stacking), which in turn governs the electronic coupling and the efficiency of charge transfer. Future research aims to develop a more unified model of charge transport that accounts for both molecular-level properties and dynamic disorder. Computational studies on related systems have shown that subtle changes to the molecular structure, such as the introduction of nitrogen atoms into the pentacene core, can alter the frontier molecular orbitals and significantly enhance the hole transfer integral, a key parameter for charge mobility. acs.org Applying these advanced theoretical and spectroscopic techniques to 2,9-dihexylpentacene will provide a deeper understanding of how its specific structure dictates its charge transport properties.

Computational Design of Next-Generation Derivatives

Computational chemistry has become an indispensable tool for accelerating materials discovery. Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to predict the properties of new pentacene derivatives before they are synthesized. researchgate.netnih.gov This in-silico design allows researchers to screen vast numbers of potential molecules and identify candidates with optimized characteristics.

Research efforts focus on computationally modeling how different substituent groups and substitution positions affect key electronic and physical properties. researchgate.netacs.org For example, DFT calculations can predict the HOMO-LUMO energy levels, which determine the optical bandgap and are crucial for applications in solar cells and OLEDs. acs.org Furthermore, computational models are used to assess the photostability of derivatives and to engineer molecules with improved resistance to degradation. Looking forward, machine learning algorithms are being integrated with computational chemistry to rationally design novel pentacene derivatives with precisely tailored properties, such as narrow energy band gaps for specific biosensing applications. zenodo.org This synergy of computation and experiment is poised to rapidly advance the development of next-generation materials based on the 2,9-dihexylpentacene framework.

| Computational Method | Predicted/Studied Properties | Relevance to Material Design |

| Density Functional Theory (DFT) | Molecular geometries, HOMO/LUMO energies, dipole moments, redox potentials. researchgate.netnih.gov | Predicts electronic structure, charge injection barriers, and solubility. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption spectra. researchgate.net | Designs materials with specific optical properties for OLEDs and OPVs. |

| Marcus Theory Analysis | Reorganization energies, thermodynamic driving force for electron transfer. | Assesses charge transport efficiency and photostability. |

| Machine Learning Algorithms | Correlation of structure with properties (e.g., band gap). zenodo.org | Accelerates the discovery of new derivatives with targeted functionalities. |

This table outlines key computational approaches used in the design and analysis of pentacene derivatives and the properties they help to predict and optimize.

Q & A

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary synthesis methods?

- Methodological Answer : Share anonymized datasets (e.g., mobility values, XRD patterns) via repositories like Zenodo, excluding exact reaction conditions. Cite the FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional guidelines for de-identifying sensitive protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.